Patent-Backed Formulation Requirements: CAS 78148-59-1 as the Mandated Active Component for Dermal Anti-Inflammation
A granted patent (FR2962334A1) explicitly claims cosmetic or pharmaceutical compositions for treating skin inflammation wherein (-)-epi-α-bisabolol (CAS 78148-59-1) constitutes the main active compound at 30-99% w/w, preferably 50-60% w/w [1]. The claim mandates the composition contains less than 1% of (-)-α-bisabolol (CAS 23089-26-1), the common chamomile-derived isomer. This establishes a regulatory-level specification distinguishing the target C7 epimer from its more common diastereomer.
| Evidence Dimension | Patented formulation compositional requirements |
|---|---|
| Target Compound Data | 50-60% w/w in formulation |
| Comparator Or Baseline | (-)-α-Bisabolol (Levomenol, CAS 23089-26-1): limited to <1% w/w |
| Quantified Difference | Target compound specifically required at >50-fold excess over its diastereomer |
| Conditions | Patent FR2962334A1 for skin inflammation treatment compositions |
Why This Matters
For procurement, this patent mandate means generic 'bisabolol' or levomenol cannot be used interchangeably in formulations targeting this specific mechanism of action.
- [1] Institut de Recherche pour le Developpement (I.R.D.); SEREI NO NENGONE. Use of isolated resinoid extract of Myoporum crassifolium comprising (-)-epi-alpha-bisabolol... for treating skin disorders. Patent FR2962334A1, filed 2010-07-08. View Source
